4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-piperidin-4-ylfuro[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)11-7-9-10(18-11)3-6-15-12(9)8-1-4-14-5-2-8/h3,6-8,14H,1-2,4-5H2,(H,16,17) |
InChI Key |
JPPRTNHGKBNABB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC3=C2C=C(O3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the aromatization of a pyridone intermediate with phosphorus oxychloride, followed by reduction with zinc in acetic acid to yield the desired compound . Another approach involves a Diels-Alder reaction between a key intermediate and a suitable dienophile, followed by subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived reactions:
-
Esterification : Reacts with alcohols (ROH) under acidic catalysis (e.g., H₂SO₄) to form esters .
-
Amidation : Couples with amines via carbodiimide reagents (e.g., DCC/DMAP) to yield amides .
-
Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol .
Table 1: Carboxylic Acid Reactions
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | ROH, H₂SO₄ (cat.) | Alkyl ester | |
| Amidation | Amine, DCC/DMAP | Carboxamide | |
| Reduction | LiAlH₄, anhydrous THF | 2-(Hydroxymethyl)furopyridine |
Piperidine Ring Modifications
The piperidine substituent undergoes alkylation, acylation, and salt formation:
-
Alkylation : Reacts with alkyl halides (R-X) in basic conditions to form N-alkyl derivatives .
-
Acylation : Acetyl chloride or anhydrides yield N-acylpiperidines .
-
Salt Formation : Forms hydrochloride salts with HCl, enhancing solubility .
Table 2: Piperidine Reactivity
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃ | N-Alkylpiperidinium derivative | |
| Acylation | Ac₂O, DMAP | N-Acylpiperidine | |
| Salt Formation | HCl (aq.) | Hydrochloride salt |
Furopyridine Ring Reactivity
The fused furopyridine system exhibits electrophilic substitution and ring-opening tendencies:
-
Electrophilic Substitution : Nitration or sulfonation occurs at electron-rich positions of the pyridine ring .
-
Oxidative Ring Opening : Strong oxidants (e.g., KMnO₄) cleave the furan ring, forming dicarboxylic acids .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to a piperidine derivative .
Table 3: Furopyridine Transformations
Cross-Coupling and Functionalization
While the parent compound lacks halides, synthetic intermediates may enable:
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been explored for its potential as a therapeutic agent targeting various biological pathways. Its structure allows for interactions with specific receptors, making it a candidate for developing drugs aimed at conditions such as schizophrenia and cognitive deficits.
- Recent studies have highlighted the compound's ability to act as an agonist for the α7 nicotinic acetylcholine receptor. This receptor is implicated in cognitive processes, and compounds that modulate its activity are considered for treating cognitive impairments associated with neurodegenerative diseases .
-
Synthetic Methodologies :
- The compound has been utilized in palladium-catalyzed reactions for the functionalization of carboxylic acids. Specifically, it has been involved in β- and γ-C(sp³)–H heteroarylation processes, which represent significant advancements in synthetic organic chemistry. These reactions enable the construction of complex molecular architectures that are valuable in drug discovery .
- The compatibility of this compound with various substrates allows for the development of modular synthetic platforms, facilitating the creation of diverse medicinally relevant compounds .
Case Study 1: Cognitive Enhancement
A study investigating the role of 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid as an α7 nAChR agonist demonstrated its efficacy in improving cognitive functions in animal models. This research suggests potential pathways for developing treatments for schizophrenia and other cognitive disorders, highlighting the compound's relevance in neuropharmacology .
Case Study 2: Synthetic Applications
In a recent publication, researchers reported successful β-C(sp³)–H heteroarylation using this compound as a substrate. The study showcased how this methodology could be applied to synthesize quaternary carbon centers containing heteroaryl groups, which are often found in bioactive molecules. The yields ranged from 62% to 86%, indicating the compound's utility in generating complex chemical entities that may serve as drug candidates .
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
Fluorination : Trifluoromethyl (CF₃) and difluorophenyl groups improve metabolic stability and bioavailability, critical in drug candidates .
Piperidine Substitution : The piperidine ring in the target compound and its pyrazine derivative () may enhance binding to enzymes or receptors through hydrogen bonding or steric interactions.
Biological Activity
4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a piperidine ring and a furo-pyridine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 1779130-90-3. Its structure includes key functional groups that contribute to its reactivity and biological interactions:
- Piperidine ring : Known for its ability to interact with neurotransmitter systems.
- Furo-pyridine core : Associated with various pharmacological activities.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits potential activities against several biological targets, particularly in the context of neurological disorders and cancer therapies.
Interaction with Receptors
Research suggests that this compound may interact with serotonin receptors and other neurotransmitter systems. The structural similarity to known pharmacophores allows it to act as an agonist or antagonist at specific receptors, although further pharmacological data is necessary to confirm these activities .
Table of Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Pyridine-4-yl-piperidine-4-carboxylic acid | Piperidine derivative | Lacks furo-pyridine core |
| 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylic acid | Piperidinyl pyridine derivative | Contains a methyl substituent on the piperidine |
| 3-(piperidin-3-yloxy)-pyridine dihydrochloride | Ether derivative | Features an ether linkage instead of a carboxylic group |
The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds .
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study demonstrated that derivatives of piperidine, including those related to our compound, showed significant inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Compounds were synthesized that displayed over 90% inhibition at concentrations as low as 1 μM .
- Neurotransmitter Interaction : Initial findings suggest that the compound may interact with serotonin receptors, indicating potential applications in treating mood disorders. Binding assays are necessary to elucidate these interactions fully .
Toxicological Profile
The compound exhibits certain toxicity characteristics:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid, and which catalysts are commonly used?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, palladium-based catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos are used in coupling reactions under inert atmospheres. Reaction conditions often include tert-butyl alcohol and cesium carbonate as a base, with temperatures ranging from 40–100°C . Alternative routes may employ copper catalysts for cyclization steps, as seen in structurally related heterocycles .
Q. What analytical techniques are critical for confirming the compound’s molecular structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) validate purity (>95%) . Elemental analysis further corroborates stoichiometric composition, particularly for nitrogen and oxygen content .
Q. How is the compound’s solubility and stability characterized under laboratory conditions?
- Methodological Answer : Solubility is tested in polar aprotic solvents (e.g., DMF, acetonitrile) and aqueous buffers at varying pH. Stability studies involve accelerated degradation tests under heat (40–60°C) and UV exposure, with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound, particularly in palladium-catalyzed steps?
- Methodological Answer : Yield optimization requires screening catalyst-to-ligand ratios (e.g., Pd(OAc)₂ with XPhos) and base selection (cesium carbonate vs. potassium carbonate). Temperature gradients (40–100°C) and solvent polarity (tert-butyl alcohol vs. dioxane) significantly impact coupling efficiency. Parallel microscale reactions are recommended for rapid condition optimization .
Q. What strategies resolve contradictions in spectral data, such as unexpected NMR shifts or MS fragmentation patterns?
- Methodological Answer : Discrepancies are addressed via:
- 2D NMR (COSY, HSQC) to confirm connectivity in complex heterocycles.
- X-ray crystallography for absolute stereochemical assignment.
- Computational modeling (DFT calculations) to predict and align theoretical vs. experimental spectra .
Q. How should researchers design experiments to probe the compound’s biological activity, given its structural similarity to kinase inhibitors?
- Methodological Answer : Prioritize kinase panel screening (e.g., EGFR, VEGFR) using fluorescence-based assays. Dose-response curves (IC50) and molecular docking studies identify potential binding pockets. Counter-screening against off-target enzymes (e.g., phosphatases) ensures specificity .
Q. What protocols mitigate decomposition during long-term storage, especially for hygroscopic batches?
- Methodological Answer : Store under inert gas (argon) at –20°C in desiccated amber vials. Lyophilization improves stability for aqueous stock solutions. Regular HPLC re-testing at 3–6 month intervals monitors degradation .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines for this compound?
- Methodological Answer : Assess cell line-specific expression of target proteins (e.g., via Western blot) and metabolic activity (MTT assay). Variability may arise from differences in membrane permeability or efflux pumps (e.g., P-gp). Use isogenic cell lines (wild-type vs. knockout) to isolate mechanisms .
Q. What experimental controls are critical when observing inconsistent catalytic activity in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
